molecular formula C11H14N2S B7726605 N-phenylpyrrolidine-1-carboximidothioic acid

N-phenylpyrrolidine-1-carboximidothioic acid

Cat. No.: B7726605
M. Wt: 206.31 g/mol
InChI Key: FZFGHBFTQNIGDS-UHFFFAOYSA-N
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Description

N-phenylpyrrolidine-1-carboximidothioic acid is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, which is a five-membered nitrogen-containing ring, attached to a phenyl group and a carboximidothioic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenylpyrrolidine-1-carboximidothioic acid can be achieved through several methods. One common approach involves the reaction of 1-isothiocyanatobenzene with pyrrolidine. This reaction typically occurs under mild conditions and results in the formation of the desired compound . Another method involves the Ullmann type N-arylation, where iodobenzene reacts with pyrrolidine in the presence of a copper catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and scalability. The use of efficient catalysts and optimized reaction conditions is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-phenylpyrrolidine-1-carboximidothioic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The phenyl group or the pyrrolidine ring can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-phenylpyrrolidine-1-carboxamide, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-phenylpyrrolidine-1-carboximidothioic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.

Mechanism of Action

The mechanism of action of N-phenylpyrrolidine-1-carboximidothioic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenylpyrrolidine-1-carboximidothioic acid is unique due to the presence of the carboximidothioic acid group, which imparts distinct chemical and biological properties. This group can participate in specific reactions and interactions that are not possible with similar compounds lacking this functional group.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows it to participate in a wide range of chemical reactions, making it valuable for research and development in multiple fields.

Properties

IUPAC Name

N-phenylpyrrolidine-1-carboximidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2S/c14-11(13-8-4-5-9-13)12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFGHBFTQNIGDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=NC2=CC=CC=C2)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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